![molecular formula C10H12BrF B1281849 2-Bromo-4-t-butyl-1-fluorobenzene CAS No. 34252-94-3](/img/structure/B1281849.png)
2-Bromo-4-t-butyl-1-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene was performed using nucleophilic aromatic substitution reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-4-t-butyl-1-fluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structures of various phosphorus-containing fluorobenzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . These techniques could be applied to determine the molecular structure of 2-Bromo-4-t-butyl-1-fluorobenzene.
Chemical Reactions Analysis
Halogenated benzene derivatives can undergo various chemical reactions, including radical cyclization and carbonylation. Aryl radical cyclization with alkyne followed by tandem carboxylation was demonstrated with 2-(2-propynyloxy)bromobenzenes . Additionally, carbonylative transformations of 1-bromo-2-fluorobenzenes with different nucleophiles were studied, leading to the formation of six-membered heterocycles . These reactions highlight the reactivity of bromo- and fluoro-substituted benzene compounds, which could be relevant for 2-Bromo-4-t-butyl-1-fluorobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be significantly influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry of the compound . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were also studied using DFT calculations . These properties are crucial for understanding the behavior of halogenated benzene derivatives, including 2-Bromo-4-t-butyl-1-fluorobenzene.
Scientific Research Applications
Synthesis of Radiochemical Compounds : The compound plays a critical role in the synthesis of radiochemicals. Ermert et al. (2004) demonstrated its utility in preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiochemistry (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Metalation and Electrophilic Reactions : Baenziger et al. (2019) explored its selective ortho-metalation and reactions with various electrophiles, demonstrating its potential in creating diverse chemical structures (Baenziger, Eswaran, Jiang, & Kasinathan, 2019).
Palladium-Catalyzed Carbonylation : Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles, showcasing the versatility of this compound in forming six-membered heterocycles (Chen, Natte, Neumann, & Wu, 2014).
Photofragment Spectroscopy : Research by Gu et al. (2001) involved the study of the ultraviolet photodissociation of 1-bromo-4-fluorobenzene, contributing to our understanding of the photophysical behavior of such compounds (Gu, Wang, Huang, Han, He, & Lou, 2001).
C-C Coupling Reactions in Green Chemistry : Erami et al. (2017) utilized 1-bromo-4-fluorobenzene in Suzuki-Miyaura C-C coupling reactions, highlighting its application in environmentally friendly synthesis processes (Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).
Development of Fluorinated Pharmaceuticals : Research by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing flurbiprofen, underlines its relevance in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009).
Electrochemical Studies in Battery Technology : A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries by Zhang Qian-y (2014) indicates potential applications in enhancing battery safety and performance (Zhang Qian-y, 2014).
Investigation in Organic Chemistry Education : Hein et al. (2015) described using 1-bromo-4-fluorobenzene in a Grignard experiment for undergraduate organic chemistry courses, emphasizing its educational value (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Safety and Hazards
2-Bromo-4-t-butyl-1-fluorobenzene is a chemical that should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .
Relevant Papers
The relevant papers for 2-Bromo-4-t-butyl-1-fluorobenzene were not found in the available resources .
Mechanism of Action
Target of Action
2-Bromo-4-t-butyl-1-fluorobenzene is an organic compound . . It’s likely that the compound interacts with various biological targets depending on the context of its use.
Mode of Action
For instance, the bromine atom is a good leaving group and can be readily substituted by nucleophiles. The presence of a fluorine atom and a bulky tert-butyl group can lead to interesting reactivity patterns.
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-t-butyl-1-fluorobenzene . For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-t-butyl-1-fluorobenzene | |
CAS RN |
34252-94-3 | |
Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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